Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves the reaction of ethyl ester with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly and generally yields good results. purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
- 4-methoxyanilide derivatives of quinoline
Uniqueness
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate, identified by its CAS number 1279215-91-6, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.2738 g/mol
- SMILES Notation : COC(=O)CCn1ccc(=O)c2c1ccc(c2)C
Biological Activity Overview
This compound is part of the quinoline family, known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of quinolines often allows them to interact with biological targets effectively.
Antimicrobial Activity
Research has indicated that compounds within the quinoline class exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoline can inhibit bacterial growth by disrupting cellular functions. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential as an antimicrobial agent .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of various quinoline derivatives on cancer cell lines. For example, a related compound demonstrated IC50 values in the micromolar range against several cancer types, indicating significant potency . Future studies should include this compound to determine its specific efficacy.
Animal Models
Preclinical studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of quinoline compounds. These studies often reveal dose-dependent effects on tumor growth inhibition and survival rates in treated animals compared to controls .
Data Table: Comparison of Biological Activities
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 3-(6-methyl-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H15NO3/c1-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14(17)18-2/h3-5,7,9H,6,8H2,1-2H3 |
InChI Key |
TZHHFRHMEPFPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)OC |
Origin of Product |
United States |
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